

Spectroscopic Profile of 2-Nitrophenylhydrazine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Nitrophenylhydrazine	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Nitrophenylhydrazine**. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Nitrophenylhydrazine**, summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for **2-Nitrophenylhydrazine**.

Table 1: ¹H NMR Spectroscopic Data for **2-Nitrophenylhydrazine** Hydrochloride in DMSO-d₆



Assignment	Chemical Shift (δ, ppm)
A	10.6
В	9.25
С	8.164
D	7.760
Е	7.392
F	7.104

Data sourced from a 399.65 MHz spectrometer with the sample saturated in DMSO-d₆.[1]

Table 2: 13C NMR Spectroscopic Data for 2-Nitrophenylhydrazine

Specific peak assignments for the ¹³C NMR spectrum of the free base are not readily available in the initial search results. However, the availability of the spectrum is confirmed.[2] For the hydrochloride salt, a ¹³C NMR spectrum is also available.[1]

IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **2-Nitrophenylhydrazine**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3324	N-H stretching
3085	C-H stretching (aromatic)
1636	C-C stretching (aromatic)
1321	N-O stretching (nitro group)
838	NO ₂ scissoring

Note: The IR data presented is a compilation of typical values for compounds containing these functional groups and may vary slightly based on the specific experimental conditions.[3] The



FTIR spectrum of **2-Nitrophenylhydrazine** has been recorded using the KBr wafer technique. [4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR and IR spectra of **2-Nitrophenylhydrazine**.

Sample Preparation:

- Approximately 5-10 mg of the **2-Nitrophenylhydrazine** sample is accurately weighed.[5]
- The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (dimethyl sulfoxide-d₆) or CDCl₃ (chloroform-d), within a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for hydrazine derivatives due to its ability to slow the exchange of labile protons (like -NH and -NH₂), making them more easily observable.[5]
- A small amount of an internal standard, typically tetramethylsilane (TMS), is added to reference the chemical shifts to 0.00 ppm.[5]
- The NMR tube is capped and the contents are thoroughly mixed by gentle vortexing or inversion until the sample is fully dissolved and the solution is homogeneous.[5]

Data Acquisition: The following are typical parameters for a 400 MHz NMR spectrometer, which may be adjusted based on the instrument's field strength.[5]

- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[5]
 - Spectral Width: Approximately 16 ppm.[5]
 - Acquisition Time: 2-4 seconds.[5]
 - Relaxation Delay (d1): 1-2 seconds.[5]
 - Number of Scans: 8-16 scans for a sample with good concentration.



13C NMR:

- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).[5]
- Spectral Width: Approximately 220 ppm.[5]
- Acquisition Time: 1-2 seconds.[5]
- Relaxation Delay (d1): 2 seconds.[5]
- Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[5]

This technique is suitable for solid samples.

Sample Preparation:

- A small amount of the 2-Nitrophenylhydrazine sample (typically 1-2 mg) is weighed out.
- The sample is then thoroughly mixed and ground with approximately 100-200 mg of dry
 potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of
 spectroscopic grade and completely dry to avoid interference from water absorption bands.
- The resulting fine powder is transferred to a pellet-forming die.
- A pressure of several tons is applied to the die using a hydraulic press to form a thin, transparent KBr pellet.[6]

Data Acquisition:

- A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

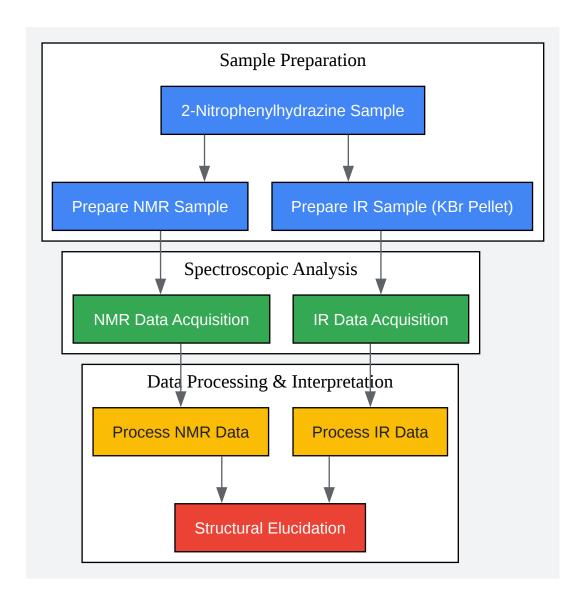


• The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The final spectrum is a result of the sample's absorption after the background has been subtracted.

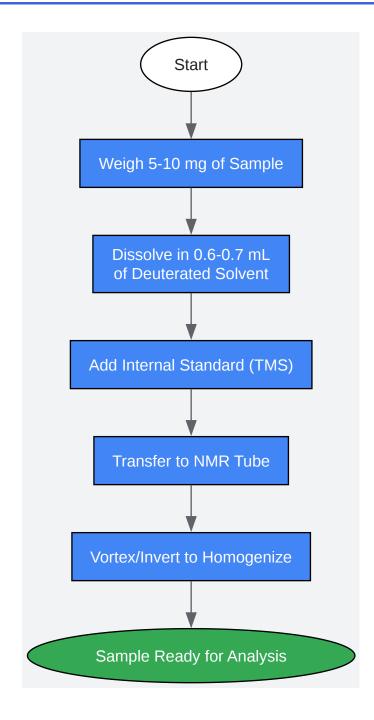
Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical and experimental workflows for the spectroscopic analysis of **2-Nitrophenylhydrazine**.

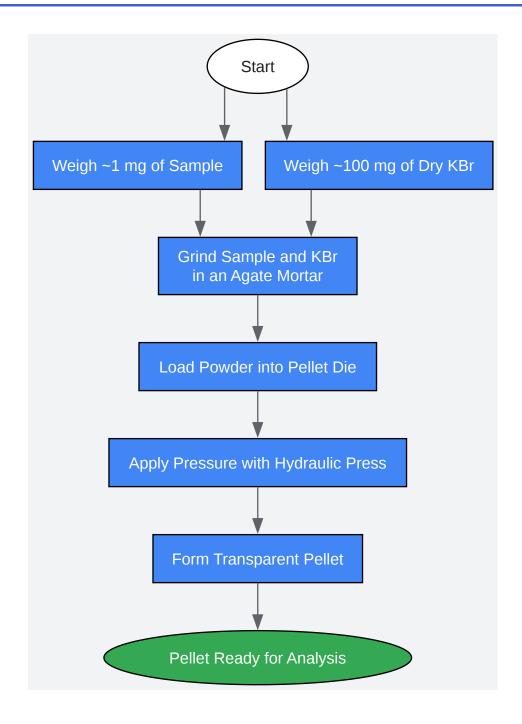












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